Cas no 1806916-01-7 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol)

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C8H7BrClF2NO/c9-6-5(3-14)4(1-10)2-13-7(6)8(11)12/h2,8,14H,1,3H2
- InChIKey: XIYMSUVMLGRYQU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=C(CCl)C=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053411-500mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1806916-01-7 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029053411-250mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1806916-01-7 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029053411-1g |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1806916-01-7 | 97% | 1g |
$2,890.60 | 2022-03-31 |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanolに関する追加情報
Introduction to 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1806916-01-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1806916-01-7) is a structurally sophisticated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric features. The compound’s molecular framework integrates multiple functional groups, including a bromo substituent, a chloromethyl moiety, a difluoromethyl group, and a hydroxymethyl group, which collectively contribute to its unique reactivity and biological potential. This introduction delves into the chemical properties, synthetic strategies, and most notably, the latest research applications of this compound, emphasizing its role in the development of novel therapeutic agents.
The presence of the bromo atom at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, making it an attractive scaffold for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing more complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design. Additionally, the chloromethyl group serves as a versatile handle for introducing aldehyde functionalities or engaging in nucleophilic addition reactions, thereby expanding the synthetic toolkit for medicinal chemists.
The incorporation of a difluoromethyl group at the 2-position is particularly noteworthy, as this substituent has been extensively studied for its ability to modulate metabolic stability and binding interactions with biological targets. Difluorinated compounds often exhibit improved pharmacokinetic profiles due to their resistance to enzymatic degradation, making them favorable candidates for drug development. Furthermore, the hydroxymethyl group at the 4-position provides an opportunity for further derivatization through etherification or esterification reactions, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity.
Recent advancements in the field have highlighted the utility of 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. For instance, studies have demonstrated that structural analogs derived from this compound exhibit potent activity against tyrosine kinases by leveraging the bromo and chloromethyl groups for covalent bond formation with key catalytic residues within the enzyme active site. This approach has led to the discovery of novel inhibitors with improved selectivity over off-target kinases.
In another exciting application, researchers have utilized this compound as a precursor in the development of small-molecule probes for studying protein-protein interactions. The unique combination of functional groups allows for the facile introduction of photolabile or fluorophoric tags, enabling real-time tracking of protein dynamics in cellular environments. Such probes are invaluable tools in drug discovery pipelines, as they provide insights into molecular mechanisms that may not be accessible through traditional biochemical assays.
The synthetic accessibility of 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol also deserves mention. The compound can be readily synthesized via multi-step sequences starting from commercially available pyridine derivatives. Key steps include halogenation strategies to introduce the bromo and chloro substituents, followed by protection-deprotection protocols to manipulate the hydroxymethyl group effectively. The use of palladium-catalyzed cross-coupling reactions ensures high regioselectivity and yield, making large-scale production feasible for both academic and industrial applications.
Emerging research also suggests potential applications in materials science, where derivatives of this compound may serve as building blocks for organic electronic materials. The electron-withdrawing nature of the difluoromethyl group and the presence of multiple heteroatom functionalities make it an attractive candidate for designing molecules with tailored electronic properties. Such materials could find applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Looking ahead, future studies are likely to explore additional therapeutic areas where 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol and its derivatives may have utility. For example, its scaffold could be modified to target other enzyme families involved in metabolic disorders or infectious diseases. Additionally, computational modeling techniques could be employed to predict new derivatives with enhanced biological activity using machine learning algorithms trained on large datasets of bioactive compounds.
In conclusion,3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1806916-01-7) represents a promising chemical entity with broad applicability across multiple domains of chemical biology and medicinal chemistry. Its unique structural features and synthetic tractability position it as a valuable building block for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new ways to exploit its potential,this compound is poised to play an increasingly significant role in shaping the future of therapeutic innovation.
1806916-01-7 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol) 関連製品
- 9037-22-3(Amylopectin)
- 1803722-42-0(3-(Difluoromethyl)-2-methylphenylhydrazine)
- 617-04-9(Methyl α-D-mannopyranoside)
- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)
- 351982-44-0(4-(4-Isobutylphenyl)-1,3-thiazol-2-amine)
- 2172520-53-3(2-(4-hydroxythian-4-yl)-2-methylbutanoic acid)
- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)
- 90887-48-2(4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)




